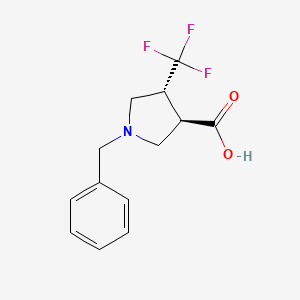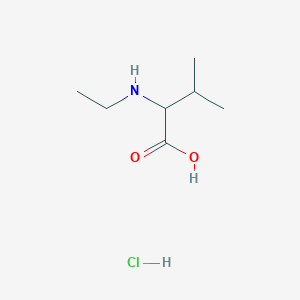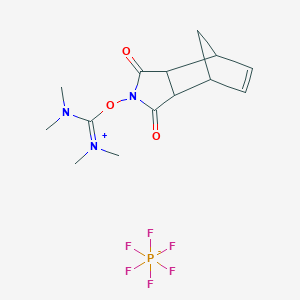
1-(Tetrahydropyran-2-yl)pyrazol-5-boronsäure
Übersicht
Beschreibung
“1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be used as a reactant in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via formation of C-C bonds . It can also be used to synthesize darolutamide derivatives as potential androgen receptor inhibitors .
Synthesis Analysis
The synthesis of “1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid” involves several stages . The first stage involves the reaction of 2,3-dimethyl-2,3-butane diol and 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with n-butyllithium in tetrahydrofuran and hexanes at -78°C for approximately 5 minutes. The second stage involves the reaction with Triisopropyl borate in tetrahydrofuran and hexanes at temperatures ranging from -78°C to 20°C for approximately 17.5 hours. The final stage involves quenching the reaction with water and ammonium chloride in tetrahydrofuran and hexanes at a pH of approximately 7-8 .Molecular Structure Analysis
The empirical formula of “1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid” is C8H13BN2O3 . The molecular weight is 196.01 . The SMILES string representation is OB(O)c1ccnn1C2CCCCO2 .Chemical Reactions Analysis
“1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid” can be used as a reactant in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via formation of C-C bonds . It can also be used to synthesize darolutamide derivatives as potential androgen receptor inhibitors .Physical And Chemical Properties Analysis
“1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid” is a solid substance . It has a melting point of 74-78°C . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Suzuki-Kupplungsreaktionen
Suzuki-Kupplungsreaktionen: sind ein entscheidendes Verfahren in der organischen Chemie zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. 1-(Tetrahydropyran-2-yl)pyrazol-5-boronsäure dient als Reaktant in diesen Reaktionen, um Heteroarylgerüste zu erzeugen. Diese Gerüste sind grundlegende Strukturen in vielen Pharmazeutika und organischen Materialien.
Synthese von Darolutamid-Derivaten
Diese Verbindung wird bei der Synthese von Darolutamid-Derivaten verwendet, die als potenzielle Androgenrezeptor-Inhibitoren untersucht werden. Diese Inhibitoren sind von Bedeutung bei der Behandlung von Prostatakrebs und bieten einen gezielten Therapieansatz.
Analytische Chemie
Schließlich werden Boronsäuren in der analytischen Chemie in der Chromatographie und der Sensorentwicklung zum Nachweis von Zuckern, Aminosäuren und anderen Analyten verwendet. Ihre selektiven Bindungseigenschaften machen sie zu hervorragenden Kandidaten für empfindliche und selektive Nachweismethoden .
Safety and Hazards
Zukünftige Richtungen
The future directions of “1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid” could involve its use in the synthesis of more complex organic compounds. Its use in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via formation of C-C bonds and in the synthesis of darolutamide derivatives as potential androgen receptor inhibitors suggests potential applications in pharmaceutical research and development.
Wirkmechanismus
Target of Action
It has been used in the synthesis of darolutamide derivatives, which are potential androgen receptor inhibitors .
Mode of Action
This compound can be used as a reactant in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of carbon-carbon bonds . This suggests that it may interact with its targets by forming covalent bonds, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
Given its use in the synthesis of potential androgen receptor inhibitors, it may be involved in the androgen signaling pathway .
Result of Action
Its role in the synthesis of potential androgen receptor inhibitors suggests that it may contribute to the inhibition of androgen receptor activity .
Biochemische Analyse
Biochemical Properties
It is known to be used as a reactant in the Suzuki coupling reaction for the preparation of heteroaryl scaffolds via formation of C-C bond . It is also used to synthesize darolutamide derivatives as potential androgen receptor inhibitors .
Molecular Mechanism
It is known to participate in Suzuki coupling reactions, which involve the formation of carbon-carbon bonds
Eigenschaften
IUPAC Name |
[2-(oxan-2-yl)pyrazol-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O3/c12-9(13)7-4-5-10-11(7)8-3-1-2-6-14-8/h4-5,8,12-13H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRADCPLKXBTOTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1C2CCCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675068 | |
| Record name | [1-(Oxan-2-yl)-1H-pyrazol-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105511-68-9 | |
| Record name | B-[1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105511-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(Oxan-2-yl)-1H-pyrazol-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
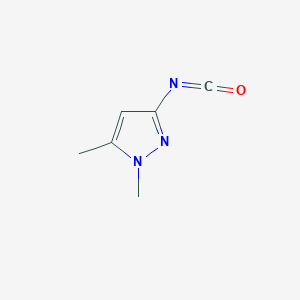
![tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B1532317.png)

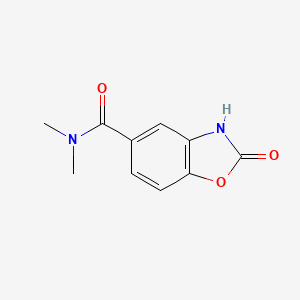

![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid](/img/structure/B1532324.png)
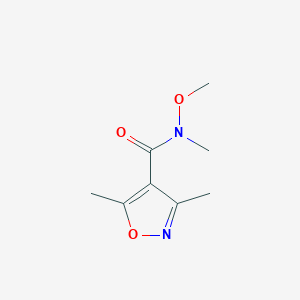

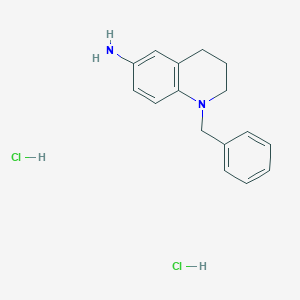
![[(6-fluoro-1H-indazol-3-yl)methyl]amine](/img/structure/B1532331.png)

